molecular formula C24H30O5 B1666799 贝拉普罗斯特 CAS No. 88430-50-6

贝拉普罗斯特

货号: B1666799
CAS 编号: 88430-50-6
分子量: 398.5 g/mol
InChI 键: CTPOHARTNNSRSR-APJZLKAGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beraprost is a pharmaceutical drug used in several Asian countries, including Japan and South Korea, as a vasodilator and antiplatelet agent . It is classified as a prostacyclin analog and has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .


Synthesis Analysis

Beraprost synthesis has been described in several studies. A modular and stereoselective total synthesis of the antiplatelet drug beraprost was achieved in only 8 steps from a key enal-lactone . Another study described an efficient and straightforward synthesis of beraprost sodium with dicyclopentadiene as a starting material .


Molecular Structure Analysis

Beraprost has a complex molecular structure. Its molecular formula is C24H30O5 and its molar mass is 398.499 g/mol . The structure includes a cyclopenta[b]benzofuran ring system .


Chemical Reactions Analysis

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .


Physical and Chemical Properties Analysis

Beraprost sodium is the organic sodium salt of beraprost . It is used in the treatment of chronic arterial occlusive disease and primary pulmonary hypertension in Japan . Its molecular formula is C24H29NaO5 and its molar mass is 420.47 g/mol .

科学研究应用

药理作用和治疗效果

贝拉普罗斯特钠是一种稳定的、口服有效的前列环素类似物,以其血管扩张、抗血小板和细胞保护作用而闻名。其作用机制是与前列环素膜受体结合,减少 Ca2+ 的流入,从而引起平滑肌细胞松弛和血管扩张。该药物已被评估其在治疗周围动脉疾病(包括伯格氏病和闭塞性动脉硬化症)中的疗效,显示出溃疡大小改善、疼痛减轻和四肢冷感。此外,贝拉普罗斯特已在间歇性跛行患者中进行评估,显示无痛步行距离和绝对步行距离显着增加。然而,其在这些患者中的有效性并未在所有研究中得到一致支持 (Melian & Goa, 2002)

肺动脉高压 (PAH)

贝拉普罗斯特在治疗 PAH 中显示出良好的前景,这一点在随机、双盲、安慰剂对照试验中得到证明。它改善了 PAH 患者的运动能力和症状,特别是原发性肺动脉高压患者。该药物与 6 分钟步行距离增加和 Borg 呼吸困难指数降低有关。尽管没有显着改变心肺血流动力学和 NYHA 功能等级,但贝拉普罗斯特提供了一个有益的选择,特别是考虑到其口服给药与静脉注射前列环素疗法相比 (Galiè 等,2002)

抗炎作用

贝拉普罗斯特对多形核白细胞 (PMN) 的影响表明其潜在的抗炎特性。它有效抑制 PMN 化学趋化和抑制超氧化物阴离子产生,表明在减轻炎症反应中发挥作用。这种作用是通过升高 PMN 中的细胞内 cAMP 水平和抑制 Ca2+ 动员来介导的,这与前列环素的作用一致 (Kainoh Mie 等,1990)

血管细胞粘附分子-1 (VCAM-1) 表达

在 2 型糖尿病和动脉粥样硬化症的背景下,发现贝拉普罗斯特显着降低了肿瘤坏死因子-α 诱导的血管内皮细胞中 VCAM-1 的表达。它还抑制单核细胞粘附,表明在减少动脉粥样硬化过程中发挥作用。在一项涉及糖尿病患者的研究中,贝拉普罗斯特治疗导致循环 VCAM-1 水平降低和颈动脉内膜中层厚度进展减慢,表明其在减轻糖尿病患者动脉粥样硬化进展中的潜力 (Goya 等,2003)

作用机制

Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Target of Action

Beraprost primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .

Mode of Action

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The binding of Beraprost to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .

Pharmacokinetics

Beraprost is administered orally and has a bioavailability of 50–70% . The elimination half-life of Beraprost is approximately 35–40 minutes . The metabolism of Beraprost is currently unknown .

Result of Action

Beraprost has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of Beraprost compared with placebo were reported in a randomized clinical trial .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Beraprost involves the conversion of 2,3,5-trimethylpyrazine to the final product through a series of chemical reactions.", "Starting Materials": [ "2,3,5-trimethylpyrazine", "Sodium borohydride", "Methanol", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "1,2-dibromoethane", "Methyl iodide", "Sodium hydride", "Dimethyl sulfoxide", "Sodium carbonate", "Diethyl malonate", "Ethyl bromoacetate", "Benzene", "Chloroacetyl chloride", "Sodium methoxide", "Methanol" ], "Reaction": [ "2,3,5-trimethylpyrazine is reacted with sodium borohydride and methanol to produce 2,3,5-trimethylpyrazine-1-ol", "2,3,5-trimethylpyrazine-1-ol is then oxidized with hydrogen peroxide and sodium hydroxide to form 2,3,5-trimethylpyrazine-1-carboxylic acid", "2,3,5-trimethylpyrazine-1-carboxylic acid is then reacted with acetic anhydride and triethylamine to form the corresponding acetic anhydride derivative", "The resulting acetic anhydride derivative is then reacted with 1,2-dibromoethane and methyl iodide in the presence of sodium hydride and dimethyl sulfoxide to form the corresponding alkylated product", "The alkylated product is then treated with sodium carbonate and diethyl malonate to form the corresponding malonic ester derivative", "The malonic ester derivative is then reacted with ethyl bromoacetate in the presence of sodium hydride and dimethyl sulfoxide to form the corresponding ethyl ester derivative", "The ethyl ester derivative is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid", "The carboxylic acid is then treated with benzene and chloroacetyl chloride to form the corresponding acyl chloride derivative", "The resulting acyl chloride derivative is then reacted with sodium methoxide and methanol to form the final product, Beraprost" ] }

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.

CAS 编号

88430-50-6

分子式

C24H30O5

分子量

398.5 g/mol

IUPAC 名称

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

InChI 键

CTPOHARTNNSRSR-APJZLKAGSA-N

手性 SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

规范 SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

88475-69-8 (hydrochloride salt)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost
Reactant of Route 2
Beraprost
Reactant of Route 3
Beraprost
Reactant of Route 4
Beraprost
Reactant of Route 5
Reactant of Route 5
Beraprost
Reactant of Route 6
Beraprost

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。